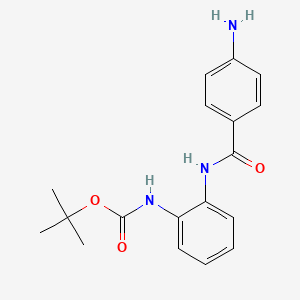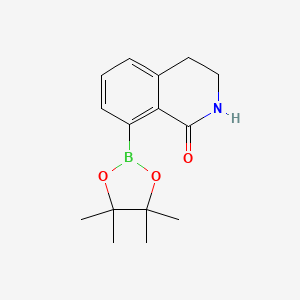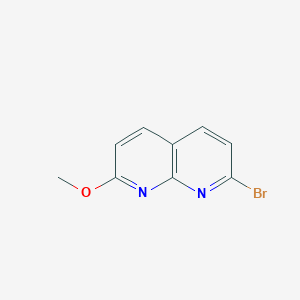
2-Bromo-7-methoxy-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
The synthesis of 2-Bromo-7-methoxy-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 7-methoxy-1,8-naphthyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-7-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce aryl or alkyl groups at the bromine position.
Scientific Research Applications
2-Bromo-7-methoxy-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors due to its photochemical properties.
Chemical Biology: It acts as a ligand in the formation of metal complexes, which can be used in catalysis and other chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-7-methoxy-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved can vary based on the derivative and its intended use .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-7-methoxy-1,8-naphthyridine include:
8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine: This compound has a similar structure but with a fluorine atom instead of a bromine atom at the 7-position.
8-Bromo-2-methoxy-1,5-naphthyridine: Another related compound with a different substitution pattern on the naphthyridine ring.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-7-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-5-3-6-2-4-7(10)11-9(6)12-8/h2-5H,1H3 |
InChI Key |
MTHXKLHUKLDZDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


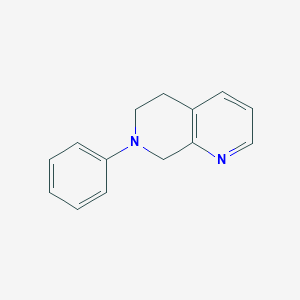
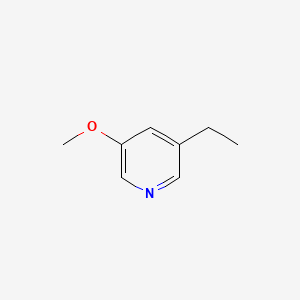
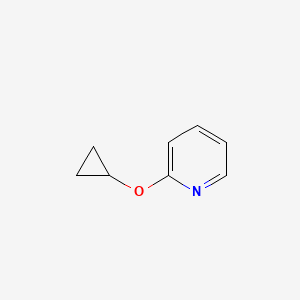
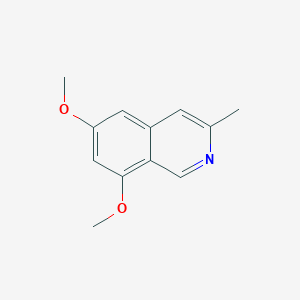
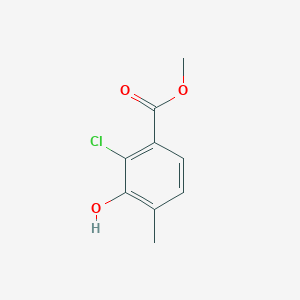
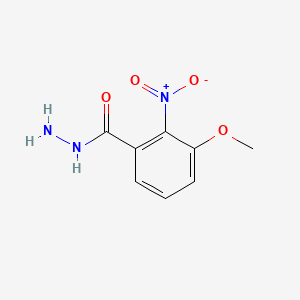
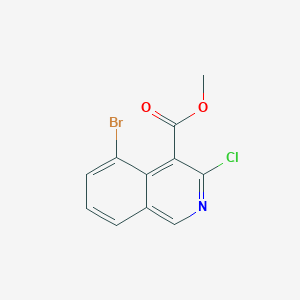
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)
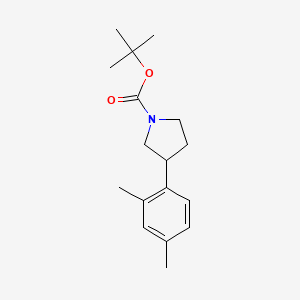
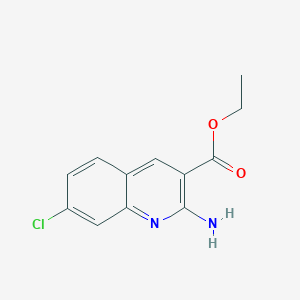
![1-[3-(Benzyloxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B13670449.png)
![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)
